An In-depth Technical Guide to 4-(1-Phenylcyclopropyl)piperidine HCl: Synthesis, Characterization, and Pharmacological Context
An In-depth Technical Guide to 4-(1-Phenylcyclopropyl)piperidine HCl: Synthesis, Characterization, and Pharmacological Context
This guide provides a comprehensive technical overview of 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established principles of organic synthesis and drawing parallels from well-documented analogous structures, this document offers a robust framework for understanding its synthesis, characterization, and potential pharmacological applications.
Core Molecular Attributes and Physicochemical Properties
4-(1-Phenylcyclopropyl)piperidine HCl belongs to the broad class of phenylpiperidine derivatives. This class of compounds is notable for its diverse pharmacological activities, often targeting the central nervous system (CNS).[1][2] The introduction of a cyclopropyl group introduces unique conformational constraints and metabolic properties, making this a molecule of interest for novel therapeutic design.[3]
The core structure consists of a piperidine ring substituted at the 4-position with a 1-phenylcyclopropyl moiety. The hydrochloride salt form is typically employed to enhance solubility and stability for research and potential pharmaceutical applications.
Table 1: Physicochemical Properties of 4-(1-Phenylcyclopropyl)piperidine HCl
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀ClN | Calculated |
| Molecular Weight | 237.77 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Predicted based on analogues[4][5] |
| Solubility | Soluble in water and alcohol | Predicted based on HCl salt form[6] |
Note: As this is a novel or not widely commercialized compound, the Molecular Formula and Molecular Weight are calculated based on its chemical structure. Other properties are predicted based on structurally similar compounds.
Synthesis and Purification: A Proposed Methodology
A practical synthesis of 4-(1-Phenylcyclopropyl)piperidine would likely involve a multi-step process, leveraging established reactions for the formation of the cyclopropyl and piperidine rings.[7][8] A plausible and efficient synthetic pathway is outlined below, designed for adaptability in a standard organic chemistry laboratory.
Proposed Synthetic Workflow
The rationale for this proposed synthesis is to build the molecule by first creating a key intermediate, a substituted piperidone, and then introducing the phenylcyclopropyl group.
Caption: Proposed synthetic workflow for 4-(1-Phenylcyclopropyl)piperidine HCl.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone. This protection of the nitrogen is crucial to prevent side reactions in subsequent steps.
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Step 2: Olefination: The resulting N-Boc-4-piperidone undergoes a Wittig reaction. Methyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium (n-BuLi) to form the ylide, which then reacts with the piperidone to form N-Boc-4-methylenepiperidine.
-
Step 3: Phenylcyclopropanation: The exocyclic double bond of N-Boc-4-methylenepiperidine is then subjected to a cyclopropanation reaction that also introduces the phenyl group. A potential method is a variation of the Simmons-Smith reaction or, more likely, a carbene-based addition. For instance, reaction with a carbenoid derived from benzylidene chloride (PhCHCl₂) and a strong base could yield the desired 1-phenylcyclopropyl moiety. This step is critical and would require optimization.
-
Step 4: Deprotection: The Boc protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent like dioxane, to yield the free base, 4-(1-Phenylcyclopropyl)piperidine.
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Step 5: Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the final product, 4-(1-Phenylcyclopropyl)piperidine HCl.
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show characteristic signals for the phenyl protons (aromatic region, ~7.2-7.4 ppm), the piperidine ring protons (aliphatic region, ~1.5-3.5 ppm), and the cyclopropyl protons (upfield region, ~0.5-1.5 ppm).
-
¹³C NMR would show distinct peaks for the carbons of the phenyl, cyclopropyl, and piperidine moieties. The quaternary carbon of the cyclopropyl group attached to the phenyl and piperidine rings would be a key identifier.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the free base (C₁₄H₁₉N, expected m/z for [M+H]⁺ ≈ 214.16).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, and N-H stretching for the protonated amine in the HCl salt.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.
Pharmacological Context and Research Applications
The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many opioid analgesics like meperidine and fentanyl.[2][9][10] These compounds typically exert their effects by acting as agonists at the μ-opioid receptor.
Caption: Structure-Activity Relationship hypothesis for 4-(1-Phenylcyclopropyl)piperidine HCl.
The incorporation of a cyclopropyl ring can have several significant effects on the pharmacological profile of a molecule:[3]
-
Conformational Rigidity: The cyclopropyl group locks the conformation of the substituent at the 4-position, which can lead to increased selectivity for a particular receptor subtype.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the half-life of the compound.
-
Potency: The unique electronic properties of the cyclopropyl ring can influence binding affinity at the target receptor.
Given these considerations, 4-(1-Phenylcyclopropyl)piperidine HCl is a compelling candidate for investigation in several areas of CNS drug discovery:
-
Analgesics: Its structural similarity to known opioids suggests it may have activity at opioid receptors.[11]
-
Antidepressants and Anxiolytics: Many piperidine derivatives modulate monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[12]
-
Neuroprotective Agents: Some phenylpiperidine derivatives have shown activity as NMDA receptor antagonists.
Researchers and drug development professionals would find this compound valuable for lead optimization studies, exploring structure-activity relationships, and as a tool compound for probing CNS receptor systems.
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